[(4-Cyanophenyl)methylideneamino]thiourea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[(4-Cyanophenyl)methylideneamino]thiourea is an organosulfur compound with the molecular formula C8H7N3S It is a derivative of thiourea, where the thiourea moiety is substituted with a 4-cyanophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(4-Cyanophenyl)methylideneamino]thiourea typically involves the reaction of 4-cyanobenzaldehyde with thiourea in the presence of a suitable catalyst. The reaction is carried out in an aqueous medium, often under reflux conditions, to facilitate the formation of the desired product. The reaction can be represented as follows:
4-Cyanobenzaldehyde+Thiourea→this compound
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of industrial reactors and optimized reaction conditions to ensure high yield and purity of the product. The reaction parameters such as temperature, pressure, and catalyst concentration are carefully controlled to achieve the desired outcome.
Chemical Reactions Analysis
Types of Reactions
[(4-Cyanophenyl)methylideneamino]thiourea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The thiourea moiety can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Electrophiles such as alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amine derivatives.
Substitution: Substituted thiourea derivatives.
Scientific Research Applications
[(4-Cyanophenyl)methylideneamino]thiourea has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of other compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of dyes, plastics, and other industrial materials.
Mechanism of Action
The mechanism of action of [(4-Cyanophenyl)methylideneamino]thiourea involves its interaction with specific molecular targets and pathways. The compound can form hydrogen bonds and other interactions with biological molecules, leading to its observed biological activities. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Thiourea: The parent compound of [(4-Cyanophenyl)methylideneamino]thiourea, used in various chemical and industrial applications.
N-Phenylthiourea: A similar compound with a phenyl group instead of a 4-cyanophenyl group.
N-Benzoylthiourea: Another derivative of thiourea with a benzoyl group.
Uniqueness
This compound is unique due to the presence of the 4-cyanophenyl group, which imparts distinct chemical properties and potential applications. This substitution enhances its reactivity and potential biological activities compared to other thiourea derivatives.
Properties
IUPAC Name |
[(4-cyanophenyl)methylideneamino]thiourea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N4S/c10-5-7-1-3-8(4-2-7)6-12-13-9(11)14/h1-4,6H,(H3,11,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XQPDUVUNLGKRGX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=NNC(=S)N)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N4S |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.25 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.